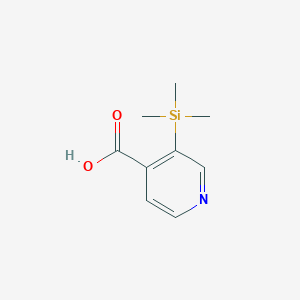
3-(Trimethylsilyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)pyridine-4-carboxylic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pyridine ring at the 3-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid typically involves the introduction of a trimethylsilyl group to a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 3-(Trimethylsilyl)pyridine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-methanol or other reduced forms.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
3-(Trimethylsilyl)pyridine: Lacks the carboxylic acid group, affecting its chemical behavior and applications.
Trimethylsilyl derivatives of other pyridine carboxylic acids: Similar in structure but with variations in the position of the carboxylic acid group.
Uniqueness
3-(Trimethylsilyl)pyridine-4-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
112266-47-4 |
|---|---|
Molekularformel |
C9H13NO2Si |
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
3-trimethylsilylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
YMEDAHXDSBATCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |
Synonyme |
4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















